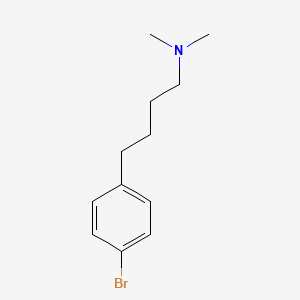
4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a dimethylamino group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine typically involves the following steps:
Bromination of Phenylbutane: The starting material, phenylbutane, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromophenylbutane.
Amination: The 4-bromophenylbutane is then subjected to amination using dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.
Automated Amination: Employing automated systems for the amination step to enhance efficiency and reduce human error. The use of high-pressure reactors can also improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of phenylalkylamines, phenylalkylalcohols, or phenylalkylcyanides.
Oxidation: Formation of phenylalkylketones or phenylalkylaldehydes.
Reduction: Formation of phenylalkylamines or phenylalkylalcohols.
Scientific Research Applications
4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of phenylalkylamines on biological systems, including their interactions with neurotransmitter receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The pathways involved include:
Binding to Receptors: The compound binds to specific receptors, altering their conformation and activity.
Signal Transduction: The binding event triggers downstream signaling pathways, leading to physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of an amine group.
4-Bromophenylamine: Contains an amine group directly attached to the phenyl ring without the butane chain.
4-Bromophenylisocyanate: Contains an isocyanate group instead of an amine group.
Uniqueness
4-(4-Bromophenyl)-N,N-dimethylbutan-1-amine is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including medicinal chemistry and organic synthesis.
Properties
CAS No. |
922501-00-6 |
|---|---|
Molecular Formula |
C12H18BrN |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-14(2)10-4-3-5-11-6-8-12(13)9-7-11/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
JFGMLIPQFCJLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


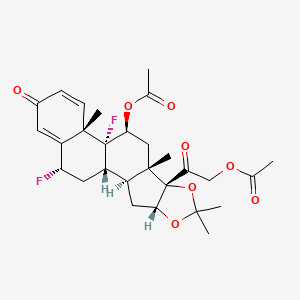
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

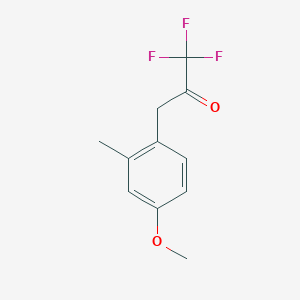
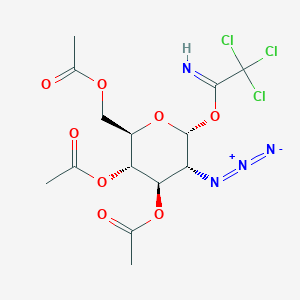
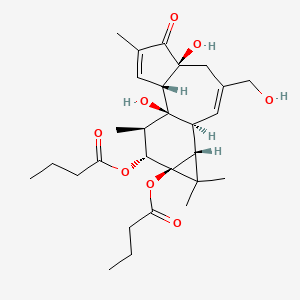
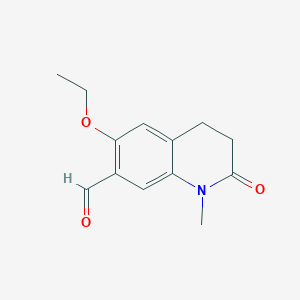
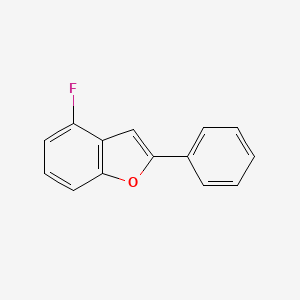
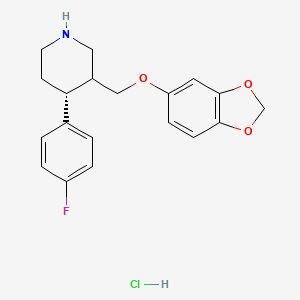
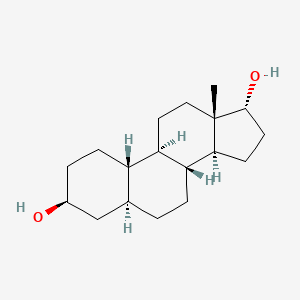
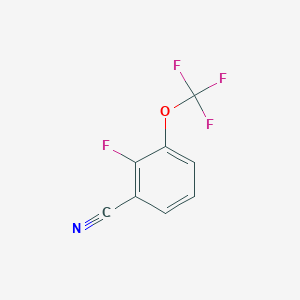
![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)

